

Application Notes and Protocols for MRTX1133 Administration in Mouse Xenograft Models

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Compound of Interest

Compound Name: MRTX1133

Cat. No.: B8221346

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These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of **MRTX1133**, a selective KRAS G12D inhibitor, in mouse xenograft models. The information compiled is based on preclinical studies and is intended to guide researchers in designing and executing in vivo efficacy studies.

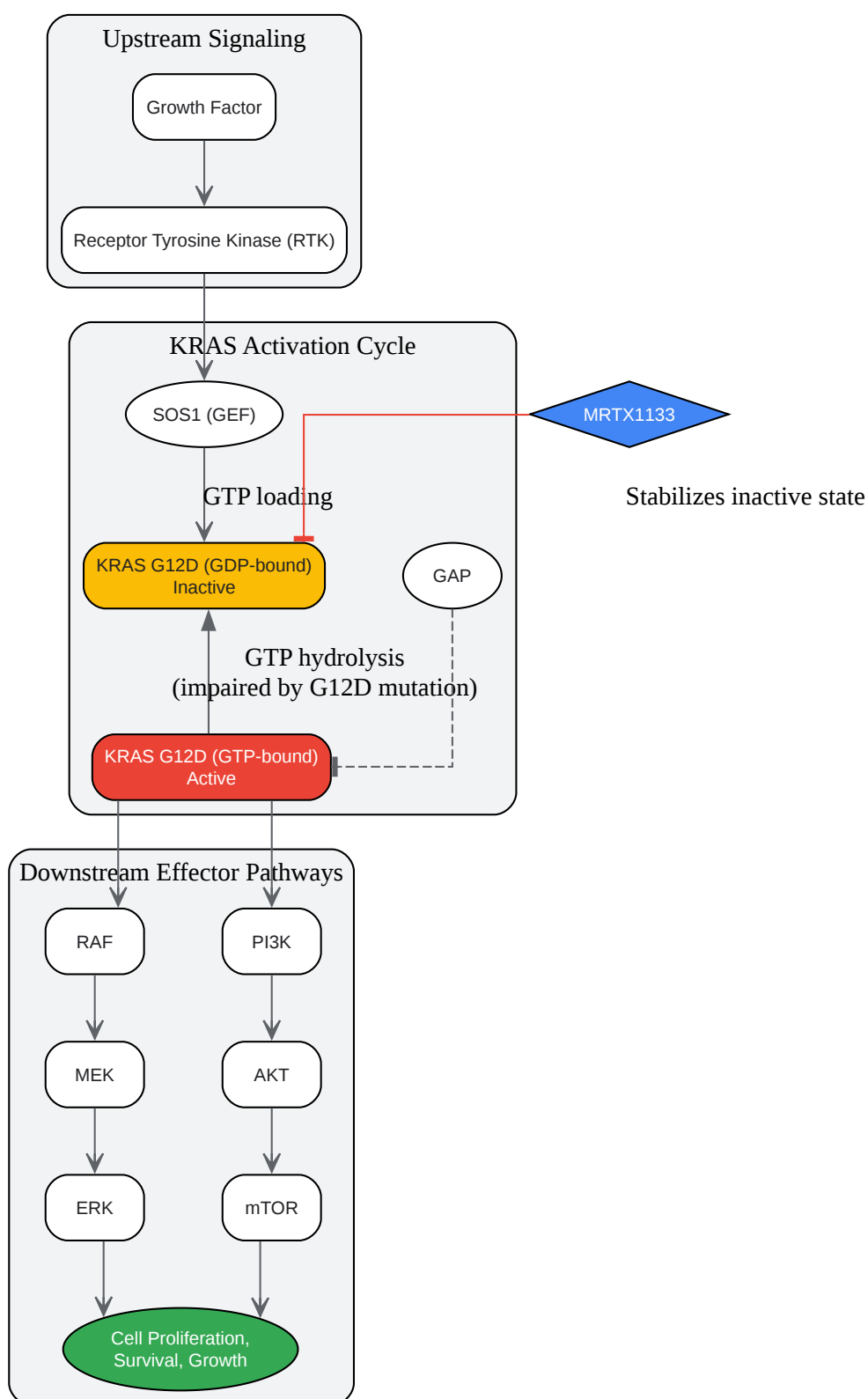
Introduction

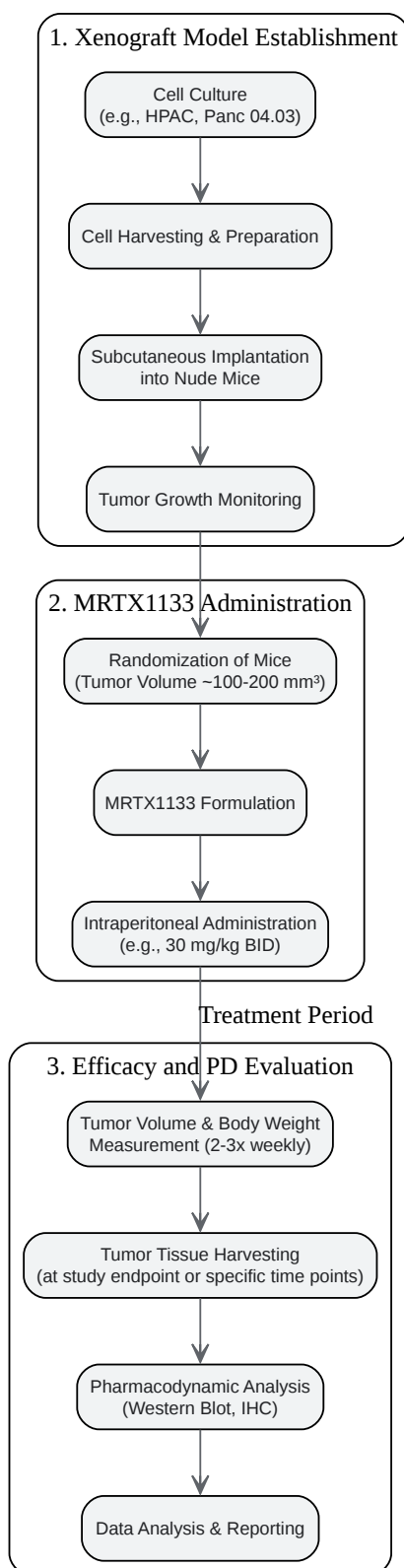
MRTX1133 is a potent and selective, non-covalent inhibitor of the KRAS G12D mutant protein. [1][2] The KRAS G12D mutation is a key driver in a significant portion of human cancers, particularly pancreatic ductal adenocarcinoma (PDAC). [3][4] **MRTX1133** has demonstrated significant anti-tumor activity in preclinical xenograft models by binding to the inactive GDP-bound state of KRAS G12D, leading to the suppression of downstream signaling pathways and subsequent tumor regression. [1][5]

Mechanism of Action

The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state. This leads to the continuous activation of downstream pro-proliferative and survival pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. [1][6] **MRTX1133** selectively binds to the KRAS G12D mutant,

stabilizing the inactive GDP-bound conformation and thereby inhibiting downstream signaling, which results in decreased cancer cell proliferation and increased apoptosis.[1][3][6]





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